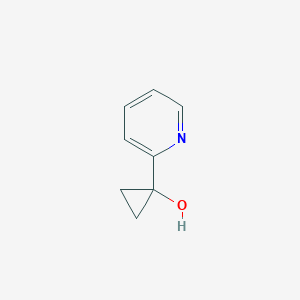

1-(Pyridin-2-yl)cyclopropanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-2-ylcyclopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-8(4-5-8)7-3-1-2-6-9-7/h1-3,6,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIKUCHBTBEAGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 1 Pyridin 2 Yl Cyclopropanol

Ring-Opening Reactions of the Cyclopropanol (B106826) Moiety

The high ring strain of the cyclopropanol unit in 1-(Pyridin-2-yl)cyclopropanol makes it susceptible to a variety of ring-opening reactions. These transformations can be initiated by nucleophiles, radicals, or metal catalysts, leading to a diverse array of valuable chemical scaffolds.

Nucleophile-Initiated Ring Opening and Subsequent Cyclizations

The ring-opening of cyclopropanols can be initiated by nucleophiles. In a process known as the Michael Initiated Ring Closure (MIRC) reaction, a Michael addition is followed by an intramolecular cyclization to form a cyclopropane (B1198618) ring. researchgate.net This strategy has proven effective for accessing chiral cyclopropanes with high stereoselectivity. researchgate.net The reaction can involve various nucleophiles, including those derived from nitrogen and sulfur. researchgate.net

For instance, the reaction of 1-(pyridin-2-yl)-enones with 1,3-cyclohexanediones, mediated by manganese(III) acetate (B1210297), leads to the formation of trans-2-acyl-3-aryl/alkyl-2,3,6,7-tetrahydro-4(5H)-benzofuranone derivatives. acs.org In this transformation, the concerted chelation of the pyridinyl and carbonyl groups to the manganese(III) facilitates the conjugate addition of the 1,3-cyclohexanedione. acs.org Subsequent enolization and loss of a Mn(II) species generate a radical that undergoes cyclization to afford the final product. acs.org

The use of chiral catalysts, such as cinchona alkaloid derivatives, can induce enantioselectivity in these cyclopropanation reactions. researchgate.netrsc.org This approach has been successfully applied to the synthesis of highly functionalized cyclopropanes with multiple stereocenters. rsc.org

Radical-Mediated Ring Opening Mechanisms and Applications

The single-electron oxidation of this compound readily generates a β-keto radical through ring opening. nih.gov This highly reactive intermediate can be trapped by various radical acceptors, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

Manganese(III) acetate is a commonly used oxidant for this purpose. nih.gov In the presence of Mn(III), cyclopropanols are converted to β-keto alkyl radicals, which can then participate in tandem radical cyclization processes. nih.gov This strategy has been employed in the synthesis of medicinally relevant scaffolds such as phenanthridines and oxindoles. nih.gov The mechanism involves the initial generation of the β-keto radical, followed by its intermolecular addition to a radical acceptor like an aryl isonitrile or an α,β-unsaturated amide. nih.gov The resulting radical intermediate then undergoes homolytic aromatic substitution to furnish the final heterocyclic product. nih.gov

Silver(I) catalysts, in conjunction with an oxidant like potassium persulfate, can also promote the oxidative ring-opening of cyclopropanols. beilstein-journals.org The reaction proceeds through the formation of a cyclopropoxy radical, which then opens to the β-keto radical. beilstein-journals.orgnih.gov This radical can then be trapped by various nucleophiles, including heteroarenes, leading to their C-H alkylation. beilstein-journals.org

The following table summarizes representative examples of radical-mediated ring-opening reactions of cyclopropanols.

| Reactants | Catalyst/Reagent | Product | Key Features |

| Cyclopropanols, Biaryl isonitriles | Mn(acac)₃ | Phenanthridines | Efficient formation of two C-C bonds in a radical cascade. nih.gov |

| Cyclopropanols, N-Aryl acrylamides | Mn(acac)₃ | Oxindoles | Provides access to important biologically relevant scaffolds. nih.gov |

| Cyclopropanols, Heteroarenes | AgNO₃ / K₂S₂O₈ | Alkylated Heteroarenes | Regioselective C2-alkylation of heteroarenes. beilstein-journals.org |

| Cyclopropanols, Quinones | Ag(I) / Persulfate | Alkylated Quinones | Involves a selective C(sp³)–C(sp³) bond cleavage. beilstein-journals.org |

Metal-Catalyzed Ring Opening Processes

Transition metals can catalyze the ring-opening of cyclopropanols through various mechanistic pathways, including oxidative addition and migratory insertion. uni-regensburg.dersc.org These processes often lead to the formation of metal homoenolates or β-keto alkyl radicals, which can then participate in a variety of transformations. rsc.org

Rhodium catalysts have been employed in the oxidative alkylation of arenes with cyclopropanols. rsc.org This reaction proceeds via a tandem C-H/C-C functionalization, where a directing group on the arene guides the site-selective alkylation. rsc.org Both oxime ethers and 2-pyrimidyl groups have been shown to be effective directing groups for this transformation. rsc.org

Copper(II) salts can also promote the oxidative ring-opening of cyclopropanol derivatives. beilstein-journals.org The reaction is believed to proceed through a radical pathway, where the initial electron transfer from the cyclopropanol to the copper(II) salt leads to a radical cation that fragments to a β-keto radical. beilstein-journals.org

Palladium-catalyzed reactions of vinylcyclopropanes, which can be considered structural analogs of this compound, have also been explored. These reactions can proceed through the formation of a five-membered palladium intermediate, followed by C-C bond cleavage of the cyclopropane ring. rsc.org

Transformations Involving the Pyridine (B92270) Heterocycle of this compound

The pyridine ring in this compound can also undergo a variety of chemical transformations. The nitrogen atom of the pyridine ring can act as a directing group in metal-catalyzed reactions and can also be involved in cyclization processes.

The pyridine moiety can coordinate to metal catalysts, influencing the regioselectivity and reactivity of reactions involving the cyclopropanol ring. acs.org For example, in the Mn(OAc)₃-mediated reaction of 1-(pyridin-2-yl)-enones, the chelation of the pyridine nitrogen and the carbonyl oxygen to the metal center is crucial for the observed reactivity. acs.org

Furthermore, the pyridine ring can participate in annulation reactions. For instance, a 4-HO-TEMPO-catalyzed redox annulation of cyclopropanols with oxime acetates has been developed for the synthesis of pyridine derivatives. acs.org This reaction is proposed to involve the in situ generation of α,β-unsaturated ketones from the cyclopropanols, which then react with imines derived from the oxime acetates to form the pyridine ring. acs.org

Diversification and Derivatization Strategies Based on this compound

The unique reactivity of this compound allows for its use as a versatile building block in the synthesis of more complex molecules. Diversification strategies often involve transformations of both the cyclopropanol and pyridine moieties.

Oxidation Reactions

The cyclopropanol group can be oxidized to the corresponding β-keto pyridine derivative. This transformation provides a handle for further functionalization, as the resulting ketone can participate in a wide range of reactions.

Manganese(III) acetate is an effective reagent for the oxidation of cyclopropanols to β-keto radicals, which can be considered an initial step in an oxidative diversification strategy. nih.gov These radicals can then be trapped by various partners to introduce new functionalities. nih.gov

Cross-Coupling Reactions of this compound-Derived Intermediates

The strained nature of cyclopropanols allows them to serve as effective precursors for homoenolate intermediates, which can participate in a variety of cross-coupling reactions. Palladium-catalyzed reactions, in particular, have proven effective for forming new carbon-carbon bonds using these intermediates. rsc.orgthieme-connect.com The process generally involves the ring-opening of the cyclopropanol to form a palladium homoenolate, which then couples with an electrophilic partner. acs.org This strategy circumvents the need for stoichiometric organometallic reagents. rsc.org

A key challenge in these reactions is preventing side reactions, such as β-hydride elimination from the palladium homoenolate intermediate, which would lead to the formation of α,β-unsaturated ketones. rsc.orgnih.gov However, specific catalytic systems have been developed that successfully promote the desired cross-coupling. For instance, the coupling of cyclopropanol-derived ketone homoenolates with aryl and heteroaryl bromides has been achieved with a simple palladium catalyst, demonstrating broad scope and high yields. rsc.org

These palladium-catalyzed methods have been applied to synthesize various important structures:

γ-Diketones : Through the coupling of amides and cyclopropanols, γ-diketones can be synthesized via simultaneous C-N and C-C bond activation. rsc.org

Quinolines : A one-step synthesis of quinolines has been developed through the palladium-catalyzed cross-coupling of cyclopropanols with unprotected ortho-bromoanilines. organic-chemistry.org This reaction proceeds through an intramolecular condensation and a palladium-catalyzed oxidation sequence. organic-chemistry.org

The general mechanism for the cross-coupling with aryl halides involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by ligand exchange with the cyclopropanol. acs.org Subsequent ring-opening leads to the key palladium homoenolate intermediate, which undergoes reductive elimination to furnish the β-arylated ketone product and regenerate the Pd(0) catalyst. acs.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Cyclopropanol Derivatives

| Cyclopropanol Derivative | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| General Cyclopropanols | Aryl/Hetaryl Bromides | Pd(OAc)₂, Ligand (e.g., P(t-Bu)₃) | β-Aryl Ketones | rsc.org |

| General Cyclopropanols | Amides | Palladium Catalyst | γ-Diketones | rsc.org |

| General Cyclopropanols | ortho-Bromoanilines | Pd(OAc)₂, dppb, K₂CO₃ | Quinolines | organic-chemistry.org |

| Unprotected Cyclopropanols | Aryl Halides | Pd(dba)₂, P(2-furyl)₃ | β-Aryl Ketones | acs.org |

Formation of Complex Heterocyclic Systems from Cyclopropanol Precursors

The inherent reactivity of the strained cyclopropane ring in precursors like this compound makes it a valuable building block for synthesizing complex heterocyclic systems. One of the most notable applications is in the synthesis of indolizine (B1195054) derivatives. acs.orgresearchgate.net Indolizine, a fused bicyclic heteroaromatic compound, is a structural isomer of indole (B1671886) and a core motif in various biologically active molecules. ijettjournal.orgrsc.org

A powerful one-pot strategy for constructing functionalized indolizines involves a sequence of reactions starting from pyridotriazoles and 1,3-dienes. acs.org This method utilizes a rhodium-catalyzed [2+1]-cyclopropanation, followed by a palladium-catalyzed ring expansion, and culminates in an oxidation step to form the aromatic indolizine ring. acs.org Although this specific example starts from a pyridotriazole, the principle of using a pyridinyl-substituted cyclopropane intermediate is central to the formation of the indolizine core.

Another approach involves the base-promoted cyclization of (2-fluoroallyl)pyridinium salts, which can be derived from the ring-opening of gem-fluorohalocyclopropanes. chemrxiv.org This method allows for the synthesis of 2-heterosubstituted indolizines, which exhibit interesting photophysical properties like blue-light emission. chemrxiv.org The synthesis of indolizines can also be achieved through various other cyclization strategies starting from pyridine derivatives. ijettjournal.orgrsc.org For instance, Lewis acid-catalyzed reactions of cyclopropyl (B3062369) carbinols can lead to tandem cyclizations to form other complex ring systems like indenes. rsc.orgthieme-connect.com

Table 2: Synthesis of Heterocyclic Systems from Cyclopropane Precursors

| Precursor Type | Key Reaction Steps | Heterocyclic Product | Catalyst/Reagent | Reference |

|---|---|---|---|---|

| Pyridotriazoles + 1,3-Dienes | [2+1]-Cyclopropanation, Ring Expansion, Oxidation | Indolizines | Rh-catalyst, Pd-catalyst, MnO₂ | acs.org |

| gem-Fluorohalocyclopropanes + Pyridines | Ring-Opening, Cyclization | 2-Heterosubstituted Indolizines | Base (e.g., DBU) | chemrxiv.org |

| Aryl-Substituted Cyclopropyl Carbinols | Lewis Acid-Catalyzed Rearrangement | 1,3-Butadienes | In(OTf)₃ | organic-chemistry.org |

| Cyclopropyl Carbinols with Tethered Esters | Dehydrative, Ring-Opening Cyclization | α-Alkylidene-γ-butyrolactones | Bi(OTf)₃ | thieme-connect.com |

Isomerization Studies of Cyclopropanols, Including Silver(I)-Catalyzed Stereochemical Isomerization of Analogs

Isomerization reactions of cyclopropanols provide a direct pathway to access different diastereoisomers from a common precursor. acs.org A significant development in this area is the silver(I)-catalyzed stereochemical isomerization of 1,2-disubstituted cyclopropanols. acs.orgacs.org This method efficiently converts readily accessible cis-1,2-disubstituted cyclopropanols into their thermodynamically more stable, but often synthetically less accessible, trans-isomers. acs.orgthieme-connect.com

The reaction is typically catalyzed by silver triflate (AgOTf) in a solvent like isopropanol (B130326) at room temperature. acs.org Mechanistic studies suggest that the isomerization proceeds through the formation of a silver homoenolate intermediate, rather than a radical-based ring-opening pathway. acs.orgthieme-connect.com The process is reversible, with the reaction equilibrium favoring the formation of the more stable trans product. acs.org Evidence against a radical mechanism includes the suppression of isomerization in the presence of radical scavengers like TEMPO. acs.org

This catalytic isomerization offers a significant advantage by enabling access to both cis and trans diastereomers of a cyclopropanol using a single synthetic strategy for the core ring structure, followed by a simple stereochemical editing step. acs.orgthieme-connect.com The reaction has been shown to be effective for a range of cyclopropanol derivatives, including those bearing furan (B31954) and even complex fragments derived from molecules like (S)-ibuprofen. acs.org

Table 3: Silver(I)-Catalyzed Isomerization of Cyclopropanol Analogs

| Feature | Description | Reference |

|---|---|---|

| Transformation | Converts cis-1,2-disubstituted cyclopropanols to trans-isomers. | acs.org |

| Catalyst | Typically Silver Triflate (AgOTf). | acs.org |

| Conditions | Room temperature in a solvent such as isopropanol (i-PrOH). | acs.org |

| Proposed Intermediate | Silver homoenolate. | acs.orgthieme-connect.com |

| Key Advantage | Provides access to both diastereoisomers from a single synthetic route to the cyclopropanol core. | acs.org |

Mechanistic Investigations of 1 Pyridin 2 Yl Cyclopropanol Reactions

Elucidation of Concerted vs. Stepwise Reaction Pathways

A fundamental question in many chemical transformations is whether the reaction proceeds through a single, concerted transition state or a multi-step pathway involving one or more intermediates. In the context of reactions involving cyclopropane (B1198618) derivatives, this distinction is critical for predicting stereochemical outcomes and understanding reaction kinetics.

Investigations into cyclopropanation reactions, a key transformation for forming cyclopropane rings, often probe the possibility of concerted versus stepwise mechanisms. For instance, in heme-catalyzed cyclopropanations, a concerted, non-radical pathway involving an Fe(II) species has been identified, which differs from the stepwise, radical-based mechanism often seen in other heme-dependent reactions. researchgate.net The use of stereochemical probes, such as cis-β-deutero-styrene, can help distinguish between these pathways. A concerted mechanism would be expected to yield a stereospecific product, while a stepwise pathway involving a radical intermediate might lead to a loss of stereochemistry. acs.org

Theoretical calculations, including density functional theory (DFT), are powerful tools for exploring reaction mechanisms. nih.gov These studies can map out the potential energy surface of a reaction, identifying transition states and intermediates. nih.govacs.org For some reactions, both concerted and stepwise pathways may be energetically accessible, and the operative mechanism can be influenced by factors such as the substrate, catalyst, and reaction conditions. nih.gov In cases where a concerted transition state is highly asynchronous, meaning bond-forming and bond-breaking events are not fully synchronized, the reaction may exhibit characteristics of both concerted and stepwise processes. nih.gov

Identification and Role of Reactive Intermediates

The diverse reactivity of 1-(pyridin-2-yl)cyclopropanol and related compounds stems from the formation of various transient, highly reactive intermediates. The specific intermediate generated often dictates the final product of the reaction.

Metal Carbenoids and Their Reactivity Profiles

Metal carbenoids are key intermediates in many cyclopropanation reactions. nih.govucl.ac.uk These species, which feature a carbon atom bound to a metal, can be generated from various precursors, including diazo compounds. nih.gov The reactivity of a metal carbenoid is influenced by the metal center, the ligands, and the substituents on the carbene carbon. ucl.ac.uk For instance, heme-dependent proteins can catalyze carbene transfer reactions to form cyclopropanes. researchgate.net The electrophilicity and reactivity of the heme carbene can be tuned by modifying the porphyrin ligand. researchgate.net

In the context of pyridyl-substituted compounds, metal carbenoids can participate in various transformations. For example, rhodium-catalyzed reactions of indoles with diazo compounds can proceed through a metal carbene insertion into a C-H bond. mun.ca The resulting intermediate can then undergo further reactions, such as annulation, to form complex heterocyclic structures. mun.ca

Titanacyclopropanes in Cyclopropanation Mechanisms

Titanacyclopropanes are versatile intermediates in organic synthesis, particularly in reactions involving carbon-carbon bond formation. researchgate.net They can be generated in situ from the reaction of a titanium(IV) alkoxide with a Grignard reagent. researchgate.net These intermediates are involved in the Kulinkovich reaction, which is a method for synthesizing cyclopropanols from esters. acs.org

Recent studies have shown that titanacyclopropanes can react chemo- and regioselectively with pyridine (B92270) N-oxides to achieve C2-H alkylation. researchgate.net This reaction proceeds through the pyridylation of the titanacyclopropane at the less hindered C-Ti bond. researchgate.net The resulting organotitanium intermediate can be further functionalized with various electrophiles, allowing for the introduction of complex alkyl groups onto the pyridine ring. researchgate.net The isolation and characterization of titanacyclopropane species have provided crucial insights into the mechanisms of these transformations. researchgate.net

| Reagent/Catalyst | Substrate | Intermediate | Product | Ref |

| Ti(OiPr)4 / EtMgBr | Ester | Titanacyclopropane | 1-Substituted cyclopropanol (B106826) | researchgate.net |

| Ti(OiPr)4 / Grignard | Acyl Cyanohydrin | Titanacyclopropane | 1,4-Diketone | researchgate.net |

| Titanacyclopropane | Pyridine N-oxide | Pyridylated Titanacyclopropane | C2-Alkylated Pyridine | researchgate.net |

Radical Cations and Alkoxy Radicals from Cyclopropanols

Cyclopropanols can serve as precursors to radical species through single-electron transfer (SET) processes. researchgate.net Oxidation of a cyclopropanol can lead to the formation of a radical cation, which can then undergo fragmentation. researchgate.net Alternatively, the hydroxyl group can be converted into a more readily homolyzed group, leading to the formation of an alkoxy radical. acs.orgmdpi.com

The β-scission of these radical intermediates generates β-ketoalkyl radicals, which are valuable synthons for carbon-carbon bond formation. researchgate.net This strategy has been employed in various synthetic transformations, including the addition to alkenes. researchgate.net The generation of alkoxy radicals from alcohols can be achieved through various methods, including photochemical approaches using hypervalent iodine reagents or photoredox catalysis. acs.orgmdpi.com Electrochemical methods have also been developed for the generation of alkoxy radicals from alcohols via a proton-coupled electron transfer (PCET) process. acs.org In the context of pyridyl-substituted alcohols, the generation of alkoxy radicals can initiate cascades involving hydrogen atom transfer (HAT) and functional group migration. cardiff.ac.uk

Homoenolates in Catalytic Transformations

Cyclopropanols are well-established precursors to homoenolates, which are reactive intermediates that allow for the umpolung synthesis of β-functionalized carbonyl compounds. tohoku.ac.jpresearchgate.net The ring-opening of a cyclopropanol, often facilitated by a metal catalyst, generates a metal homoenolate. tohoku.ac.jpresearchgate.net This intermediate can then react with various electrophiles.

Palladium-catalyzed ring-opening of densely substituted cyclopropanols can lead to the formation of 1,4- and 1,5-dicarbonyl compounds. nih.gov This process involves the formation of a homoenolate intermediate, followed by a "metal-walk" and oxidation. nih.gov Zinc-catalyzed reactions of cyclopropanols with Morita-Baylis-Hillman (MBH) carbonates have been shown to proceed through a zinc homoenolate. acs.orgresearchgate.net Mechanistic studies suggest that this reaction involves the enolization of the homoenolate to generate a bis-nucleophilic species, which then reacts with the electrophile. acs.orgresearchgate.net

| Catalyst | Substrate | Intermediate | Product | Ref |

| Palladium | Densely Substituted Cyclopropanol | Palladium Homoenolate | 1,4- or 1,5-Dicarbonyl Compound | nih.gov |

| Zinc | Cyclopropanol / MBH Carbonate | Zinc Homoenolate | Cyclopropyl-fused δ-valerolactone | acs.orgresearchgate.net |

Vilsmeier Reactive Species in Ring-Opening/Cyclization Cascades

The Vilsmeier-Haack reaction, which typically employs a Vilsmeier reagent (formed from a substituted amide and a halide, such as phosphorus oxychloride), can be used to effect ring-opening and cyclization reactions of appropriately substituted cyclopropanes. researchgate.net For instance, 1-acetyl-1-carbamoyl cyclopropanes can undergo a Vilsmeier-Haack reaction to produce highly substituted pyridin-2(1H)-ones. researchgate.net

The proposed mechanism involves the initial formation of a Vilsmeier reactive species in situ. researchgate.net This electrophilic species then reacts with the cyclopropane derivative, leading to ring-opening. Subsequent intramolecular cyclization and other transformations then lead to the final heterocyclic product. researchgate.net This strategy has also been applied to the synthesis of other heterocyclic systems, such as dihydrofuran-2(3H)-ones from 4-ynamides, where the Vilsmeier reagent facilitates an intramolecular cyclization. rsc.org

Analysis of Regio- and Stereoselectivity Determinants

The regioselectivity and stereoselectivity of reactions involving this compound are governed by a complex interplay of electronic effects, steric hindrance, and the directing influence of its functional groups. The inherent ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions, while the pyridine group and the hydroxyl group play crucial roles in directing the course of these transformations.

Regioselectivity in ring-opening reactions primarily concerns which carbon-carbon bond of the cyclopropane ring is cleaved. This process can be initiated by various reagents and catalysts, leading to different outcomes. Mechanistic studies suggest that the reaction pathway is not solely dictated by electronic effects from the pyridine ring but is often controlled by other factors. For instance, in tandem Heck–ring-opening reactions of similar cyclopropylcarbinol systems, the hydroxyl group has been shown to play a key directing role. acs.org The cleavage often occurs at the bond between the carbon bearing the hydroxyl group (C1) and the adjacent, less-substituted carbon of the ring, even if this leads to a more sterically hindered palladium intermediate. acs.org This indicates that coordination of the catalyst to the hydroxyl group can override simple steric or electronic preferences.

Another significant pathway involves the homolytic cleavage of a C-C bond to form β-keto radicals, which can then engage in further reactions. The stability of the resulting radical intermediate is a key factor in determining which bond breaks. Furthermore, in reactions analogous to the ring-opening of pyridine-substituted aziridines, nucleophilic attack has been observed to occur preferentially at the more substituted carbon atom adjacent to the pyridine ring, suggesting activation by the heteroaromatic system. mdpi.com The ultimate regiochemical outcome is thus a finely tuned balance between the substrate's intrinsic properties and the specific reaction conditions employed.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. For reactions of this compound, this is largely determined by the method of approach of the reagents to the molecule. The synthesis of chiral cyclopropanes often relies on asymmetric catalysis, where chiral ligands on a metal center orchestrate the stereochemical outcome. rsc.orgunl.pt

Key determinants of stereoselectivity include:

Directing Groups: The hydroxyl group of the cyclopropanol is a powerful directing group. In reactions like Simmons-Smith cyclopropanations or other metal-catalyzed processes, the reagent can coordinate to the oxygen atom, leading to reagent delivery from a specific face of the molecule and resulting in high diastereoselectivity. unl.pt

Chiral Catalysts: The use of transition metal complexes with chiral ligands (e.g., based on rhodium, ruthenium, or palladium) is a common strategy to achieve high enantioselectivity. mt.comdiva-portal.org These catalysts create a chiral environment around the substrate, favoring one reaction pathway over its mirror-image counterpart.

Substrate Control: The inherent chirality of the substrate or the presence of bulky substituents can influence the direction of attack of an incoming reagent due to steric hindrance, leading to diastereoselective transformations. acs.org Theoretical studies on related systems, such as the Kulinkovich reaction, show that steric repulsion in the transition state is a critical factor in establishing the final stereochemistry. acs.org

The following table summarizes the key factors influencing the selective outcomes of reactions involving cyclopropanol derivatives.

| Factor | Influence on Selectivity | Reaction Type Example | Reference |

| Hydroxyl Group | Acts as a directing group, controlling diastereoselectivity by coordinating with metal catalysts. | Palladium-Catalyzed Ring-Opening | acs.org |

| Pyridine Ring | Electron-withdrawing nature can activate adjacent positions for nucleophilic attack, influencing regioselectivity. | Nucleophilic Ring-Opening | mdpi.com |

| Chiral Ligands | Create a chiral environment to induce enantioselectivity in metal-catalyzed reactions. | Asymmetric Cyclopropanation | mt.comdiva-portal.org |

| Steric Hindrance | Bulky groups on the substrate or reagents dictate the face of attack, leading to diastereoselectivity. | Kulinkovich Hydroxycyclopropanation | acs.org |

Kinetic Studies and Reaction Rate Analysis

Kinetic studies provide quantitative insight into reaction rates and are fundamental to elucidating the detailed mechanism of reactions involving this compound. The rate of these reactions is highly dependent on the inherent properties of the molecule, the catalyst used, and the specific reaction conditions.

Many transformations involving cyclopropane derivatives, such as thermal rearrangements, are known to follow first-order kinetics . doubtnut.com The rate of such a reaction is directly proportional to the concentration of the cyclopropane compound, as described by the rate equation:

Rate = k [this compound]

Here, k is the rate constant, which encapsulates the intrinsic reactivity of the molecule under a given set of conditions.

Several factors significantly influence the reaction rate:

Ring Strain: The cyclopropanol moiety possesses considerable angle strain, which lowers the activation energy for ring-opening reactions, making them kinetically favorable compared to reactions of unstrained alcohols.

Catalysis: Transition metals are frequently employed to catalyze reactions of cyclopropanols. Ruthenium complexes, for example, have been shown to dramatically lower the kinetic barrier for C-C bond cleavage. Mechanistic studies on the isomerization of 1,2-disubstituted cyclopropanes found the activation free energy (ΔG‡) for the uncatalyzed reaction to be approximately 40.0 kcal/mol, whereas the ruthenium-catalyzed pathway had a barrier of only 14.4 kcal/mol. nih.gov The choice of catalyst and its associated ligands can also differentiate between competing reaction pathways, such as dimerization versus cyclopropanation, by altering their respective rates. diva-portal.org

Temperature: Reaction rates are generally dependent on temperature. While higher temperatures can increase the rate, they may also promote undesired side reactions or decomposition, necessitating careful optimization. nih.gov

Substituents: The electron-withdrawing pyridine ring modulates the electronic properties of the cyclopropanol, influencing its reactivity and the rates of subsequent steps.

Experimental determination of reaction kinetics often involves in situ monitoring techniques, such as Fourier-transform infrared (FTIR) spectroscopy. This allows for the continuous tracking of reactant consumption or product formation over time, from which the rate constant can be accurately calculated. mt.com

The table below provides an overview of kinetic parameters for representative cyclopropane reactions.

| Reaction Type | Catalyst/Conditions | Kinetic Order | Key Kinetic Findings | Reference |

| Isomerization (Rearrangement) | Thermal | First-Order | Rate constant for cyclopropane to propene rearrangement is on the order of 10⁻³ s⁻¹. | doubtnut.com |

| Stereochemical Isomerization | Ru(III/II) Redox Couple | First-Order (in catalyst) | Catalysis significantly lowers the activation barrier for C-C bond homolysis from ~40 kcal/mol to ~14 kcal/mol. | nih.gov |

| Asymmetric Cyclopropanation | Rh(II) Complex | - | Catalyst loading and solvent choice impact both reaction rate and enantioselectivity. Slower catalysts can be more selective. | mt.com |

| Ru-Catalyzed Cyclopropanation | Ru-Pheox Complex | - | The rate of the desired cyclopropanation is in competition with catalyst dimerization; the substrate structure affects this balance. | diva-portal.org |

Theoretical and Computational Chemistry Studies of 1 Pyridin 2 Yl Cyclopropanol

Quantum Chemical Calculations for Molecular and Spectroscopic Features

Quantum chemical calculations are instrumental in elucidating the fundamental properties of 1-(Pyridin-2-yl)cyclopropanol. These calculations can predict molecular geometries, vibrational frequencies, and electronic transitions, providing a detailed picture of the molecule's structure and behavior. nrel.gov

DFT calculations also provide insights into the electronic properties of the molecule, such as the distribution of electron density and the molecular electrostatic potential (MEP). researchgate.net The MEP map can identify the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is valuable for predicting how the molecule will interact with other chemical species. iosrjournals.org For instance, the nitrogen atom in the pyridine (B92270) ring and the oxygen atom of the hydroxyl group are expected to be regions of negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bonding. iosrjournals.org

Table 1: Representative DFT-Calculated Properties of Pyridine-Containing Compounds

| Property | Description | Relevance to this compound |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides bond lengths, bond angles, and dihedral angles, revealing the extent of ring strain. connectjournals.com |

| Vibrational Frequencies | The frequencies at which the molecule's bonds and angles vibrate. | Can be compared with experimental IR and Raman spectra to confirm the structure. researchgate.net |

This table is illustrative and based on general applications of DFT to similar molecules. Specific values for this compound would require dedicated calculations.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and electronic transitions. psu.edunih.gov This method is particularly useful for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. respectprogram.orgresearchgate.net By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can simulate the absorption spectrum of this compound. science.gov

These theoretical spectra can be compared with experimental data to confirm the molecular structure and to understand the nature of the electronic transitions, such as π→π* transitions within the pyridine ring. researchgate.net The accuracy of TD-DFT predictions can depend on the choice of the functional and basis set. nih.govresearchgate.net For example, hybrid functionals like B3LYP are often employed for such calculations. researchgate.net

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Computational methods provide a framework for understanding and predicting this relationship for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energies and shapes of the HOMO and LUMO of this compound can be calculated using DFT. jrrset.comresearchgate.net

The HOMO-LUMO energy gap is a particularly important parameter, as a smaller gap generally indicates higher reactivity. researchgate.net The distribution of the HOMO and LUMO across the molecule can predict the sites of electrophilic and nucleophilic attack. researchgate.net For instance, the region of the molecule with the largest HOMO coefficient is likely to be the site of electrophilic attack, while the region with the largest LUMO coefficient is the likely site for nucleophilic attack. researchgate.net In the context of cycloaddition reactions, FMO theory can explain the observed regioselectivity and stereoselectivity. nih.govacs.org

Table 2: Frontier Molecular Orbital (FMO) Descriptors and Their Significance

| Descriptor | Definition | Significance for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). Higher energy often means more reactive towards electrophiles. researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). Lower energy often means more reactive towards nucleophiles. researchgate.net |

This table outlines the general principles of FMO theory. Specific energy values for this compound would be determined through quantum chemical calculations.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. uni-muenchen.de

NBO analysis can quantify the strength of bonds, the hybridization of atoms, and the extent of electron delocalization. wisc.edu A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified by second-order perturbation theory. researchgate.net These interactions, such as the delocalization of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital, contribute to the stability of the molecule. iosrjournals.org For this compound, NBO analysis can elucidate hyperconjugative interactions involving the strained cyclopropane (B1198618) ring and the pyridine system, which can influence its reactivity. nih.gov

Thermodynamic and Kinetic Modeling of this compound Transformations

Computational chemistry can also be used to model the thermodynamics and kinetics of chemical reactions involving this compound. dtu.dkresearchgate.net This involves calculating the energies of reactants, products, and transition states to determine reaction enthalpies, Gibbs free energies, and activation energies. nrel.gov

For example, DFT calculations can be used to explore the reaction mechanism of the ring-opening of the cyclopropanol (B106826). acs.orgresearchgate.net By mapping the potential energy surface of the reaction, researchers can identify the lowest energy pathway and the rate-determining step. acs.org This information is invaluable for understanding the factors that control the reaction's outcome and for designing new synthetic methodologies. scholaris.ca For instance, modeling can help to understand the regioselectivity and stereoselectivity of reactions involving this compound. acs.org

Conformational Analysis of Strained Rings and Pyridine Moieties

The conformational landscape of this compound is a subject of significant interest in theoretical and computational chemistry. The molecule's structure is defined by the interplay between the highly strained three-membered cyclopropanol ring and the aromatic pyridine moiety. Understanding the preferred spatial arrangement of these two components is crucial for elucidating its reactivity and potential interactions with biological targets. Computational methods, particularly density functional theory (DFT), have been employed to investigate the molecule's conformational preferences, rotational barriers, and geometric parameters.

The cyclopropane ring is inherently rigid and possesses substantial ring strain, a combination of angle strain and torsional strain. dalalinstitute.comlibretexts.org The internal C-C-C bond angles are constrained to approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. dalalinstitute.com This deviation leads to what is known as angle strain. Additionally, the C-H bonds on adjacent carbon atoms are eclipsed, resulting in torsional strain. libretexts.org DFT studies, using Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional, have estimated the strain energy of the cyclopropanol ring in this compound to be around 27 kcal/mol. This high degree of strain is a primary driver for its chemical reactivity, particularly in ring-opening reactions.

The conformation of this compound is largely determined by the rotation around the single bond connecting the cyclopropanol carbon to the C2 carbon of the pyridine ring. This rotation defines the relative orientation of the two rings. Theoretical studies on similar pyridine-substituted systems suggest the existence of different conformers, such as syn and anti arrangements, where the substituent is oriented towards or away from the pyridine's nitrogen atom, respectively. qub.ac.uk The relative energies of these conformers dictate the molecule's ground-state geometry.

Computational analyses provide detailed insights into the molecule's structural parameters. For instance, crystallographic studies on related cyclopropanol analogs have revealed a shortening of the C-O bond (e.g., 1.42 Å) compared to typical unstrained alcohols (1.43–1.45 Å), an effect attributed to the ring strain. The electron-withdrawing nature of the pyridine ring can further influence the electronic properties and bond lengths of the cyclopropanol moiety. Quantum mechanical methods are essential for calculating the potential energy surface of the rotation between the rings, identifying the minimum energy conformations and the energy barriers separating them. nih.gov

The following tables summarize key findings from theoretical and computational studies on this compound and its constituent moieties.

Detailed Research Findings

Table 1: Computational Data on the Conformational Properties of this compound

| Parameter | Finding | Computational Method | Reference |

|---|---|---|---|

| Strain Energy | The cyclopropanol ring possesses a high strain energy of approximately 27 kcal/mol, driving its reactivity. | DFT (B3LYP) | |

| C-O Bond Length | Crystallography of analogs shows shortened C-O bonds (1.42 Å) compared to unstrained alcohols, indicating strain effects. | X-ray Crystallography | |

| Key Conformation | The orientation between the pyridine and cyclopropanol rings is critical, with potential for stable syn and anti conformers. | General principle from related studies | qub.ac.uk |

| Ring Geometry | The cyclopropane ring forces C-C-C bond angles to an acute ~60°, a major source of angle strain. | Known chemical principles | dalalinstitute.com |

Advanced Spectroscopic Characterization of 1 Pyridin 2 Yl Cyclopropanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as the most powerful tool for the unambiguous determination of the molecular structure of 1-(Pyridin-2-yl)cyclopropanol in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, advanced 2D techniques are required for complete assignment and structural confirmation.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

The definitive structural elucidation of this compound relies on a combination of 2D NMR experiments that reveal through-bond scalar couplings between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (J-coupling). sdsu.edu For this compound, COSY is essential for tracing the connectivity of the protons on the pyridine (B92270) ring. It would show cross-peaks between adjacent protons (e.g., H-3 with H-4, H-4 with H-5, and H-5 with H-6), confirming their sequence. Similarly, it would reveal correlations between the diastereotopic methylene (B1212753) protons within the cyclopropyl (B3062369) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH coupling). columbia.eduyoutube.com It allows for the unambiguous assignment of each carbon atom that bears protons. For the title compound, HSQC would link the pyridine proton signals to their corresponding carbon signals (C-3 to C-6) and the cyclopropyl methylene protons to their carbon atom.

The combination of these techniques allows for a complete and unambiguous assignment of all ¹H and ¹³C chemical shifts and confirms the covalent structure of the molecule. researchgate.net

Table 1: Expected 2D NMR Correlations for Structural Elucidation of this compound

| Experiment | Correlated Nuclei | Purpose | Expected Key Correlations |

|---|---|---|---|

| COSY | ¹H - ¹H | Identifies proton-proton spin systems. | Correlations between H-3/H-4, H-4/H-5, H-5/H-6 on the pyridine ring. |

| HSQC | ¹H - ¹³C (1-bond) | Assigns carbons directly bonded to protons. | Cross-peaks for C3-H3, C4-H4, C5-H5, C6-H6 and cyclopropyl CH₂. |

| HMBC | ¹H - ¹³C (2-3 bonds) | Establishes connectivity between molecular fragments. | Cyclopropyl protons to Pyridine C-2; Pyridine H-3 to Cyclopropanol (B106826) C-1. |

Solid-State NMR for Crystalline Forms

For the analysis of this compound in its solid, crystalline state, solid-state NMR (ssNMR) is an invaluable tool. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent forces. mpg.de Techniques like Magic Angle Spinning (MAS) are employed to reduce anisotropic broadening and obtain high-resolution spectra. mpg.de

For pyridine-containing compounds, ¹⁵N ssNMR is particularly insightful. mdpi.com By analyzing the ¹⁵N chemical shift, researchers can probe the local environment of the pyridine nitrogen atom. This is highly sensitive to intermolecular interactions, such as hydrogen bonding with the hydroxyl group of a neighboring molecule or the presence of different crystalline polymorphs. mdpi.com Thus, ssNMR can provide critical information on crystal packing and the supramolecular structure of this compound, which is inaccessible by solution-state methods.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing a molecular "fingerprint."

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. pg.edu.pl It is a rapid and effective method for identifying the key functional groups within this compound. The spectrum would be characterized by specific absorption bands corresponding to the different parts of the molecule. For instance, the presence of the hydroxyl group would be confirmed by a broad absorption band in the high-frequency region. The pyridine ring gives rise to a set of characteristic absorptions for its C-H and ring stretching vibrations.

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Significance |

|---|---|---|---|

| O-H stretch | Alcohol (-OH) | 3200 - 3600 (broad) | Confirms the presence of the hydroxyl group; broadening indicates hydrogen bonding. |

| C-H stretch (aromatic) | Pyridine Ring | 3000 - 3100 | Indicates aromatic C-H bonds. |

| C-H stretch (aliphatic) | Cyclopropyl Ring | 2850 - 3000 | Indicates aliphatic C-H bonds in the strained ring. |

| C=C, C=N stretch | Pyridine Ring | 1400 - 1600 | Characteristic "fingerprint" vibrations of the pyridine ring. researchgate.net |

| C-O stretch | Alcohol (C-OH) | 1050 - 1200 | Confirms the carbon-oxygen single bond of the tertiary alcohol. |

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy is a complementary technique to FT-IR that involves the inelastic scattering of monochromatic light. nih.gov While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. This makes it particularly useful for observing symmetric vibrations and non-polar bonds, which may be weak or absent in an FT-IR spectrum.

For this compound, Raman spectroscopy would provide valuable data on the skeletal vibrations of the pyridine and cyclopropane (B1198618) rings. researchgate.net The symmetric "ring breathing" mode of the pyridine ring, for example, typically gives a strong and sharp signal in the Raman spectrum. This technique can be used to study subtle structural changes and intermolecular interactions in both solid and solution states, providing a more complete vibrational profile when used in conjunction with FT-IR. researchgate.netrsc.org

Electronic Absorption Spectroscopy for Electronic Transitions

Electronic absorption spectroscopy, typically using UV-Visible light, provides information about the electronic transitions within a molecule. The absorption of photons promotes electrons from lower energy molecular orbitals to higher energy ones.

For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions associated with the pyridine ring. These include:

π → π transitions:* These are typically high-energy, high-intensity absorptions resulting from the promotion of an electron from a bonding (π) to an anti-bonding (π*) orbital within the aromatic system.

n → π transitions:* These are lower-energy, lower-intensity absorptions that involve promoting a non-bonding electron (from the nitrogen lone pair) to an anti-bonding (π*) orbital.

The position (λmax) and intensity of these absorption bands are sensitive to the molecular environment. Furthermore, advanced techniques like transient absorption spectroscopy can be used to measure the lifetimes of excited states, which are influenced by factors such as the strain of the attached cyclopropane ring. The study of these electronic properties is crucial for applications in materials science and photochemistry.

Ultraviolet-Visible (UV-Vis) Spectroscopy and TD-DFT Comparisons

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For this compound, the primary chromophore is the pyridine ring, which gives rise to characteristic π → π* and n → π* transitions. The strained cyclopropane ring can also influence the electronic environment of the pyridine moiety.

To complement experimental data, Time-Dependent Density Functional Theory (TD-DFT) has become a powerful computational tool for predicting electronic absorption spectra. mdpi.comfaccts.de TD-DFT calculations can determine the energies of electronic transitions and their corresponding oscillator strengths, which correlate with the position (λmax) and intensity of absorption bands in an experimental UV-Vis spectrum. researchgate.netresearchgate.net Studies on related heterocyclic systems have shown that TD-DFT methods, such as those employing the B3LYP functional, can yield theoretical spectra that are in good agreement with experimental results, aiding in the assignment of specific electronic transitions. mdpi.comresearchgate.net

While specific experimental UV-Vis data for this compound is not widely published, analysis of related compounds such as pyridine-containing chalcones allows for the prediction of its spectral features. researchgate.net The key transitions are expected to originate from the pyridine ring. The comparison between experimental spectra and TD-DFT calculations is crucial for validating theoretical models and providing a deeper understanding of the molecule's electronic structure. researchgate.net

| Transition Type | Typical Wavelength (λmax) Range for Pyridine Chromophore | Description |

|---|---|---|

| π → π | ~200-270 nm | High-intensity transition involving the promotion of an electron from a π bonding orbital to a π antibonding orbital within the aromatic pyridine ring. |

| n → π | ~270-300 nm | Low-intensity transition involving the promotion of a non-bonding electron from the nitrogen lone pair to a π antibonding orbital. This transition is often sensitive to solvent polarity. |

X-ray Diffraction for Definitive Solid-State Structure Determination

X-ray diffraction analysis of single crystals is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. researchgate.net It provides precise data on bond lengths, bond angles, and torsion angles, which are essential for confirming the molecule's constitution, configuration, and conformation. For complex molecules like the derivatives of this compound, X-ray crystallography can unambiguously establish stereochemistry.

While a crystal structure for the parent compound this compound is not publicly available, the structure of a closely related derivative, 1-(Pyridin-2-yl)cyclopropane-1-carbonitrile , has been determined, and its data deposited with the Cambridge Crystallographic Data Centre (CCDC 2226167). acs.org The structural solution, typically refined using software packages like SHELXL, provides a detailed solid-state picture of the molecule. apolloscientific.co.uk This data is invaluable for understanding the steric and electronic interactions between the pyridine ring and the cyclopropane moiety.

The crystallographic data for this derivative reveals a monoclinic crystal system with the space group P21/c, confirming the precise spatial orientation of the functional groups. acs.org

| Parameter | Value |

|---|---|

| CCDC Number | 2226167 |

| Chemical Formula | C9H8N2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.0528(3) |

| b (Å) | 10.0396(4) |

| c (Å) | 8.8340(4) |

| α (°) | 90 |

| β (°) | 110.150(4) |

| γ (°) | 90 |

| Volume (ų) | 753.81(5) |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. For this compound (MW = 135.16 g/mol ), electron impact (EI) ionization would produce a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 135.

The fragmentation of this molecular ion is dictated by the relative stability of the resulting fragments. The structure contains a tertiary alcohol, a cyclopropane ring, and a pyridine ring, each influencing the fragmentation pathways. Common fragmentation patterns for alcohols include the loss of a water molecule. acs.org Aromatic systems like pyridine tend to form stable molecular ions. The presence of the nitrogen atom means the molecular ion will have an odd mass, consistent with the Nitrogen Rule.

A prominent fragmentation pathway for this compound likely involves the cleavage of the bond between the two ring systems. The most intense peak in the spectrum (the base peak) is often a result of the formation of a particularly stable cation. For this molecule, the formation of the pyridylmethyl cation (m/z 92) or a related fragment is highly probable due to resonance stabilization. Analysis of the isomeric compound 1-(Pyridin-2-yl)propan-2-one shows a top peak at m/z 93, supporting the stability of pyridyl-containing fragments. nih.gov

| m/z | Proposed Fragment Ion | Proposed Structure of Fragment | Fragmentation Pathway |

|---|---|---|---|

| 135 | [M]⁺ | [C₈H₉NO]⁺ | Molecular Ion |

| 117 | [M - H₂O]⁺ | [C₈H₇N]⁺ | Dehydration (loss of water) from the alcohol |

| 106 | [M - CHO]⁺ | [C₇H₈N]⁺ | Ring opening followed by loss of a formyl radical |

| 92 | [C₆H₆N]⁺ | [C₅H₄N-CH₂]⁺ | Cleavage of the C-C bond between the rings with rearrangement |

| 78 | [C₅H₄N]⁺ | [C₅H₄N]⁺ | Pyridyl cation from cleavage of the bond adjacent to the ring |

Applications of 1 Pyridin 2 Yl Cyclopropanol in Synthetic Organic Chemistry

Utility as a Versatile Building Block in Complex Molecule Synthesis

1-(Pyridin-2-yl)cyclopropanol serves as a versatile building block in the synthesis of more complex molecules. organic-chemistry.orgnih.gov The high ring strain of the cyclopropanol (B106826) group (~60° bond angles) makes it susceptible to ring-opening reactions, which can be initiated by various reagents and conditions, including transition metals, photoredox catalysis, electrophiles, and nucleophiles. organic-chemistry.orgnih.gov This reactivity allows for the generation of key intermediates, such as β-keto radicals or homoenolates, which can then participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. organic-chemistry.orgacs.orgrsc.org

The pyridine (B92270) ring adds another layer of utility, acting as a directing group, a ligand for metal catalysts, or a site for functionalization. sci-hub.storganic-chemistry.org This dual functionality enables its incorporation into diverse and complex molecular scaffolds, making it a valuable tool in both methodological development and target-oriented synthesis. nih.govpsu.edu Chiral cyclopropane (B1198618) rings, in particular, are recognized as important pharmacophores in many pharmaceuticals and natural products, and chemoenzymatic strategies have been developed to produce such scaffolds in enantiopure form. psu.eduacs.org

Construction of Key Heterocyclic and Carbocyclic Ring Systems

The unique reactivity of the cyclopropane ring in intermediates like this compound is harnessed for the construction of various cyclic systems. Through controlled ring-opening and subsequent cyclization cascades, complex carbo- and heterocyclic frameworks can be assembled efficiently.

While direct transformations from this compound are a subject of ongoing research, closely related activated cyclopropanes have been shown to be excellent precursors for highly substituted pyridin-2(1H)-ones. For instance, a one-pot, three-component reaction between 1-acetyl-1-carbamoyl cyclopropanes, malononitrile, and a secondary amine (like piperidine (B6355638) or morpholine) yields fully substituted pyridin-2(1H)-ones. beilstein-journals.orgorganic-chemistry.org

The proposed mechanism involves a tandem sequence of a Knoevenagel condensation, nucleophilic ring-opening of the cyclopropane ring by the amine, and a final intramolecular cyclization to form the pyridin-2(1H)-one core. beilstein-journals.org The reaction's outcome can be directed towards different products based on the stoichiometry of the reactants, showcasing its versatility. beilstein-journals.org

Table 1: Synthesis of Substituted Pyridin-2(1H)-ones from 1-Acetyl-1-carbamoyl Cyclopropanes

| Entry | Cyclopropane Substrate (R group) | Amine | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Phenyl | Piperidine | Type 2 | 78 | beilstein-journals.org |

| 2 | 4-Methylphenyl | Piperidine | Type 3 | 83 | beilstein-journals.org |

| 3 | 4-Methoxyphenyl | Piperidine | Type 3 | 75 | beilstein-journals.org |

| 4 | 4-Chlorophenyl | Piperidine | Type 3 | 71 | beilstein-journals.org |

| 5 | Phenyl | Morpholine | Type 3 | 72 | beilstein-journals.org |

| 6 | Phenyl | Pyrrolidine (B122466) | Type 3 | 62 | beilstein-journals.org |

Type 2 and Type 3 refer to different substitution patterns on the resulting pyridinone ring, controlled by reaction conditions.

The synthesis of 1,5-substituted pyrrolidin-2-ones can be achieved from donor-acceptor (D-A) cyclopropanes. This class of compounds includes cyclopropanes substituted with both an electron-donating group and an electron-withdrawing group, which facilitates ring-opening reactions. A general method involves a Lewis acid-catalyzed ring-opening of the D-A cyclopropane with a primary amine (such as anilines or benzylamines), which acts as a nucleophile. This step forms a γ-amino ester intermediate, which then undergoes intramolecular cyclization (lactamization) to afford the desired pyrrolidin-2-one scaffold.

This strategy has been applied to a variety of D-A cyclopropanes and amines, demonstrating broad substrate scope. For example, the reaction of dimethyl 2-(pyridin-3-yl)cyclopropane-1,1-dicarboxylate with 4-methoxyaniline yields 1-(4-methoxyphenyl)-5-(pyridin-3-yl)pyrrolidin-2-one, a structure of pharmaceutical interest.

Table 2: Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor-Acceptor Cyclopropanes

| Entry | Cyclopropane Substituent | Amine | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 2-Furyl | 4-Methoxyaniline | Ni(ClO₄)₂·6H₂O | 79 | |

| 2 | Phenyl | Aniline | Y(OTf)₃ | 47 | |

| 3 | 2-Thienyl | 2-Bromo-4-methylaniline | Ni(ClO₄)₂·6H₂O | 58 | |

| 4 | Styryl | Benzylamine | Y(OTf)₃ | 63 | |

| 5 | Pyridin-3-yl | 4-Methoxyaniline | Ni(ClO₄)₂·6H₂O | 33 |

Cyclopropanols are valuable precursors for the assembly of cyclopentanone (B42830) ring systems through various transition metal-catalyzed and radical-mediated pathways. organic-chemistry.orgorganic-chemistry.org One prominent strategy is the catalytic intramolecular propargylation of cyclopropanols. organic-chemistry.org A copper-PyBox complex, for example, can catalyze an enantioselective intramolecular reaction of cyclopropanols bearing a propargyl carbonate group. This process proceeds via an ionic ring-opening of the cyclopropanol to form a homoenolate equivalent, which then undergoes cyclization to furnish a cyclopentanone skeleton with a high degree of stereocontrol. organic-chemistry.org This method is particularly effective for constructing challenging all-carbon quaternary stereocenters. organic-chemistry.org

Other methods include gold(I)-catalyzed ring expansion of 1-alkynylcyclopropanols to yield alkylidene cyclopentanones and nickel-catalyzed carbonylative routes that convert cyclopropanols into multisubstituted cyclopentenones via a 1,4-diketone intermediate and subsequent intramolecular aldol (B89426) condensation. organic-chemistry.orgbeilstein-journals.org Radical cyclizations, initiated by the oxidative opening of the cyclopropanol ring to a β-keto radical, also provide a pathway to cyclopentanoid structures. rsc.org

Strategies for Late-Stage Diversification of Molecules

Late-stage functionalization is a powerful strategy in drug discovery, allowing for the rapid modification of complex molecules to explore structure-activity relationships. The reactivity of the cyclopropanol moiety can be exploited for this purpose. A notable example is the visible-light-induced C4-selective functionalization of pyridinium (B92312) salts.

In this method, N-amidopyridinium salts react with cyclopropanols, including 1-arylcyclopropanols, in the presence of a photocatalyst. The reaction proceeds through the generation of a β-carbonyl radical from the cyclopropanol via hydrogen atom transfer. This radical then adds selectively to the C4 position of the pyridine ring, providing access to valuable β-pyridylated ketones, aldehydes, and esters. The mild conditions and high site selectivity make this an effective tool for the late-stage diversification of molecules containing a pyridine core. rsc.org

Role in the Synthesis of Natural Products and Pharmaceutically Relevant Scaffolds

The synthetic utility of this compound and related structures is highlighted by their application in the total synthesis of natural products and the construction of scaffolds with pharmaceutical relevance. organic-chemistry.orgorganic-chemistry.org The pyridine ring is a common feature in pharmaceuticals and agrochemicals, and methods to construct and functionalize this heterocycle are of high importance. organic-chemistry.org

A compelling example is the use of a cyclopropanol intermediate in the total synthesis of the limonoid alkaloid xylogranatopyridine B. In the final step of the synthesis, a diastereomerically pure cyclopropanol was treated with Ziese's dimer, [PtCl₂(C₂H₄)]₂, which catalyzed a regioselective ring-opening to successfully form the complex tetrasubstituted pyridine core of the natural product. This key transformation underscores the power of cyclopropanol chemistry in achieving complex synthetic goals.

Furthermore, the heterocyclic systems accessible from cyclopropanol precursors, such as the pyridin-2(1H)-ones and pyrrolidin-2-ones discussed previously, are themselves prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities. The ability to generate libraries of chiral cyclopropane scaffolds also provides valuable building blocks for drug discovery programs. psu.eduacs.org

Biological Activity and Medicinal Chemistry Relevance of 1 Pyridin 2 Yl Cyclopropanol and Its Analogs

Exploratory Studies of Biological Activity Profiles of Pyridyl-Cyclopropane Compounds

Exploratory research into compounds containing both pyridine (B92270) and cyclopropane (B1198618) structures has revealed a broad spectrum of biological activities. These studies indicate that this class of compounds holds potential for development in various therapeutic areas. The inherent properties of the cyclopropyl (B3062369) group, such as its ability to act as a bioisostere for carbon-carbon double bonds, can enhance metabolic stability, improve efficacy, and increase affinity for biological receptors. nih.gov

The biological activities investigated for pyridyl-cyclopropane compounds and their analogs are diverse, spanning multiple fields of medicine. These compounds have been evaluated for their potential as antibacterial, antifungal, antiviral, antitumor, and antidepressant agents. nih.govresearchgate.net The presence of the pyridine moiety often contributes to the pharmacokinetic properties of the molecules, while the cyclopropane ring can influence binding interactions and intrinsic activity. nih.govnih.gov

| Biological Activity Profile | Description of Investigated Effects | References |

|---|---|---|

| Antimicrobial (Antibacterial & Antifungal) | Activity has been reported against various Gram-positive and Gram-negative bacteria, as well as several fungal strains. Some derivatives show moderate to promising activity against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans. | nih.govresearchgate.netmdpi.com |

| Antiviral | Certain cyclopropane nucleoside analogs, which can include heterocyclic bases like those derived from pyridine, have been synthesized and evaluated for activity against a broad range of DNA and RNA viruses. | nih.govresearchgate.netresearchgate.net |

| Anticancer/Antitumor | Derivatives of both pyridine and cyclopropane have independently shown cytotoxic activity against various human tumor cell lines. The combination of these scaffolds is an area of interest for developing new antineoplastic agents. | nih.govresearchgate.netnih.govmdpi.com |

| Antidepressant | Compounds containing cyclopropane rings, such as tranylcypromine, are known for their antidepressant effects. This has prompted investigation into novel cyclopropane-containing compounds for potential CNS applications. | nih.gov |

Investigations into Mechanisms of Biological Action at the Molecular Level

Understanding how pyridyl-cyclopropane compounds exert their biological effects requires investigation at the molecular level. Research has focused on their interactions with key biological macromolecules, which underpins their therapeutic potential.

A primary mechanism through which many biologically active compounds function is the modulation of enzyme activity. Cyclopropane derivatives are known to be involved in enzyme inhibition. researchgate.net For instance, some cyclopropane-containing compounds act as inhibitors of enzymes crucial for the survival of pathogens or the progression of disease. While specific studies on 1-(Pyridin-2-yl)cyclopropanol are not extensively detailed in the available literature, the broader class of pyridyl and cyclopropane derivatives has been investigated for inhibitory activity against various enzymes. For example, some pyridine derivatives act as topoisomerase inhibitors, while others inhibit kinases like PIM-1 kinase and cyclin-dependent kinases (CDKs). researchgate.net

The biological activity of pyridyl-cyclopropane compounds is fundamentally dependent on their ability to bind to specific protein targets. The pyridine nucleus can participate in various non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions, which are crucial for molecular recognition at the active site of a protein. nih.gov The specific geometry and electronic properties of the molecule, conferred by both the pyridine ring and the cyclopropane group, dictate its interaction with a target protein, influencing its selectivity and potency. nih.gov Molecular docking studies on some amide derivatives containing cyclopropane have suggested good affinity for potential drug targets like the fungal CYP51 protein. nih.gov

Research into pyridine-containing compounds has identified several specific molecular targets and pathways that are modulated by these molecules. Pyridine derivatives have been identified as inhibitors of various kinases, including receptor tyrosine kinases (RTKs) like c-Met and VEGFR-2, as well as intracellular signaling kinases. researchgate.net Furthermore, some have been found to inhibit topoisomerases and the NF-κB signaling pathway. researchgate.net In the context of antimicrobial activity, it has been proposed that some pyridinol compounds may act by integrating into and disrupting the bacterial cell membrane, leading to cell death. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For pyridyl-cyclopropane derivatives, SAR studies have explored how modifications to both the pyridine and cyclopropane rings, as well as the linker and other substituents, affect their potency and selectivity.

For a series of amide derivatives containing a cyclopropane ring, it was found that the types and substitution patterns on the aromatic rings significantly influence antimicrobial activity. nih.gov For example, aryl amides generally showed higher antibacterial activity than fatty amides. nih.gov In another study of alkyl pyridinol compounds, the position of the nitrogen atom in the pyridine ring was found to be significant for antimicrobial activity. mdpi.com The stereochemistry of the cyclopropane ring can also be a critical determinant of biological activity, as seen in natural products where different stereoisomers exhibit distinct activities. rsc.org

Emerging Therapeutic Potential of Cyclopropane-Containing Pyridine Analogs

The unique combination of a pyridine ring and a cyclopropane moiety continues to present exciting opportunities for drug discovery. The fusion of these two pharmacologically important scaffolds provides a pathway to novel chemical entities with potentially improved therapeutic profiles. nih.gov The development of stereoselective synthesis methods, including biocatalytic approaches, is enabling access to a wider variety of enantioenriched pyridyl-cyclopropanes, which is crucial for developing more selective and potent drug candidates. nih.gov

The broad biological activity profile of this class of compounds suggests their potential application in treating a range of diseases, from infectious diseases to cancer. nih.govresearchgate.netnih.gov For example, pyrazolopyridine derivatives have shown interesting antiproliferative activity, with some compounds blocking the cell cycle in the S phase. uoa.gr As our understanding of the molecular mechanisms and SAR of these compounds deepens, it is anticipated that cyclopropane-containing pyridine analogs will continue to be a fertile ground for the development of next-generation therapeutics.

Anti-fibrosis Activity

While direct studies on the anti-fibrotic activity of this compound are not extensively documented, research into structurally related compounds highlights the potential of the pyridinyl moiety in developing novel anti-fibrotic agents. A series of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives were designed, synthesized, and evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6), which are instrumental in liver fibrosis. nih.gov

In this research, several synthesized compounds demonstrated superior anti-fibrotic activities compared to the established drug Pirfenidone. nih.gov Specifically, two compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q), emerged as the most potent, with IC₅₀ values of 45.69 μM and 45.81 μM, respectively. nih.gov Further investigation confirmed that these compounds effectively inhibited the expression of collagen and reduced the content of hydroxyproline (B1673980) in the cell culture medium, indicating their potential as novel anti-fibrotic drug candidates. nih.govmdpi.com The core pyrimidine structure, linked to a pyridine ring, is a privileged scaffold in medicinal chemistry, known to be present in compounds with diverse biological activities, including anti-fibrotic properties. mdpi.com

Table 1: Anti-fibrotic Activity of 2-(Pyridin-2-yl) Pyrimidine Derivatives

| Compound | Structure | IC₅₀ (μM) on HSC-T6 cells |

|---|---|---|

| 12m | ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | 45.69 nih.gov |

| 12q | ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | 45.81 nih.gov |

Modulation of Ryanodine Receptor 2 (RyR2) and SERCA2a Activity

The cyclopropanol (B106826) group, a key feature of this compound, has been incorporated into novel compounds designed to treat cardiovascular diseases by simultaneously modulating two critical calcium-regulating proteins: Ryanodine Receptor 2 (RyR2) and sarco/endoplasmic reticulum Ca²⁺-ATPase 2a (SERCA2a). nih.govacs.org In the heart, abnormal regulation of RyR2 and reduced activity of SERCA2a can impair cardiac contractility, contributing to heart failure and cardiac rhythm disorders. nih.gov

Researchers have synthesized a series of 1,4-benzothiazepines and their structural analogs that feature cyclopropyl alcohol groups. acs.org These compounds have demonstrated a unique dual-activity profile: they prevent diastolic Ca²⁺ leak through RyR2 channels and enhance the uptake of Ca²⁺ into the sarcoplasmic reticulum by activating SERCA2a. acs.orgnih.gov This dual action is significant because it addresses two key defects in calcium handling associated with heart failure. nih.govresearchgate.net

One particularly potent compound from this series, a 1,4-benzothiazepine with two cyclopropanol groups (referred to as compound 12a), showed a half-maximal effective concentration (EC₅₀) as low as 383 nM for increasing ATP hydrolysis mediated by SERCA2a activity. acs.org These findings suggest that derivatives containing the cyclopropanol moiety are promising lead compounds for developing new therapies to improve cardiac function. acs.org The presence of the cyclopropyl alcohol group in these molecules was shown to be crucial for achieving the dual RyR2-stabilizing and SERCA2a-activating properties. acs.org

Table 2: SERCA2a Activation by a Cyclopropanol-Containing Analog

| Compound | Description | EC₅₀ for SERCA2a-mediated ATP hydrolysis |

|---|

| 12a | 1,4-benzothiazepine with two cyclopropanol groups | 383 nM acs.org |

Other Pharmacological Applications

The pyridine ring, the other core component of this compound, is a ubiquitous scaffold in medicinal chemistry, found in a vast number of approved pharmaceutical agents. nih.gov This heterocyclic moiety is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, and its presence can significantly influence a molecule's pharmacological properties. mdpi.comnih.gov

The versatility of the pyridine scaffold is demonstrated by its inclusion in drugs across numerous therapeutic areas. nih.gov For instance, pyridine or its reduced form, piperidine (B6355638), is a central feature in drugs for treating tuberculosis (Isoniazid), HIV/AIDS (Delavirdine), prostate cancer (Abiraterone acetate), Alzheimer's disease (Tacrine), and hypertension (Nifedipine). nih.gov Compounds containing the pyridine ring are also used as anti-inflammatory, antimicrobial, antiviral, and antimalarial agents. nih.gov The development of new synthetic methods continues to expand the library of pyridine-containing compounds for potential biological applications. mdpi.com

Table 3: Examples of Commercially Available Drugs Containing a Pyridine Scaffold

| Drug Name | Therapeutic Application |

|---|---|

| Isoniazid | Tuberculosis nih.gov |

| Abiraterone acetate (B1210297) | Prostate Cancer nih.gov |

| Delavirdine | HIV/AIDS nih.gov |

| Tacrine | Alzheimer's Disease nih.gov |

| Piroxicam | Arthritis (NSAID) nih.gov |

| Omeprazole | Ulcers nih.gov |

| Nifedipine | Hypertension nih.gov |

Future Directions and Emerging Research Areas for 1 Pyridin 2 Yl Cyclopropanol

Development of Novel and Sustainable Synthetic Methodologies